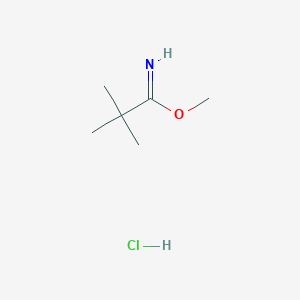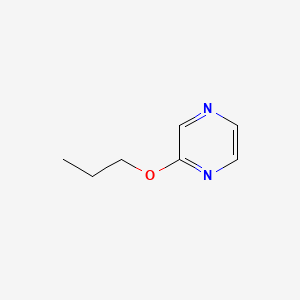
3,4-diethylhexane-3,4-diol
説明
3,4-diethylhexane-3,4-diol is a chemical compound with the molecular formula C10H22O2 . It has a molecular weight of 174.28 .
Molecular Structure Analysis
The molecular structure of 3,4-diethylhexane-3,4-diol consists of a hexane chain with two ethyl groups and two hydroxyl groups attached at the 3rd and 4th carbon atoms .Physical And Chemical Properties Analysis
3,4-diethylhexane-3,4-diol is a solid or semi-solid or liquid or lump at room temperature . It has a melting point of 25.5°C, a boiling point of 263.09°C (rough estimate), a density of 0.9602, and a refractive index of 1.4670 .科学的研究の応用
1. Advanced Material Properties and Optical Nonlinearities
Derivatives of tetraethynylethene and (E)-1,2-diethynylethene, related to 3,4-diethylhexane-3,4-diol, have been utilized for constructing one- and two-dimensional carbon-rich scaffolds. These structures exhibit significant third-order optical nonlinearities and advanced materials properties, making them suitable for optoelectronic devices and light-driven molecular switches (Diederich, 2001).
2. Electrosynthesis Applications
Electrosynthesis of 3,4-diphenylhexane-3,4-diol, a compound closely related to 3,4-diethylhexane-3,4-diol, has been explored. This process involves the reduction of propiophenone and has led to the development of a preparative method for producing specific isomers of the compound, demonstrating its potential in chemical synthesis (Lyalin, Kashparov, & Petrosyan, 2006).
3. Ring-Size Selective Metathesis in Synthesis
The enantiomerically pure C(2)-symmetrical hexa-1,5-diene-3,4-diol, structurally similar to 3,4-diethylhexane-3,4-diol, has been used in ring-closing enyne metathesis. This reaction demonstrates the compound's utility in creating dihydropyrans as single stereoisomers, showcasing its role in selective synthesis (Schmidt & Staude, 2009).
4. Catalysis and Polymerization Applications
Diethylbis(2,2′-bipyridine)Fe/MAO, an agent involving a structure similar to 3,4-diethylhexane-3,4-diol, has been used as a catalyst for the polymerization of 1,3-dienes. This showcases its potential in the creation of various polymers with different structural properties, highlighting its versatility in materials science (Bazzini, Giarrusso, & Porri, 2002).
5. Synthesis of Nonlinear Optical Chromophores
Compounds containing the 3,4-dioxybenzylidenecyanoacetate group, akin to 3,4-diethylhexane-3,4-diol, have been used in the synthesis of novel polyurethanes. These polymers show promise in the field of nonlinear optics due to their properties like thermal stability and second-harmonic generation coefficients (Lee & Park, 2002).
Safety and Hazards
3,4-diethylhexane-3,4-diol is classified under the GHS07 hazard class. It can cause serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
3,4-diethylhexane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDBVSPBNTNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(CC)(CC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219370 | |
| Record name | 3,4-Hexanediol, 3,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl-3,4-hexanediol | |
CAS RN |
6931-71-1 | |
| Record name | 3,4-Diethyl-3,4-hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Hexanediol, 3,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC31655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Hexanediol, 3,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)





![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)





